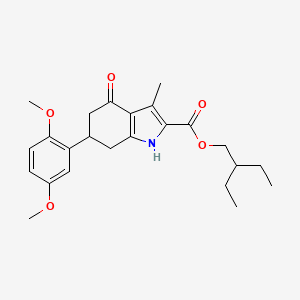![molecular formula C20H20FN3O3 B4537797 N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)
N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step chemical reactions, starting from basic chemical precursors. For example, the radiosynthesis of compounds for imaging NR2B NMDA receptors involves coupling 4-(4-fluorobenzyl)piperidine with the corresponding oxalamic acid, followed by reaction with [11C]phosgene to form the benzimidazolone ring, a crucial component of the ligand (Labas et al., 2009). Such processes are indicative of the complex steps involved in synthesizing specific receptor antagonists or ligands.
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest can be determined using spectroscopic methods and X-ray diffraction studies. For instance, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its crystallization in the monoclinic crystal system, providing insights into its three-dimensional architecture and intermolecular interactions, which are crucial for understanding its chemical behavior and biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve their interaction with various reagents and conditions to form new chemical entities or to elucidate their chemical behavior. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with primary and secondary amines, demonstrating the compound's reactivity and potential for creating a variety of chemically diverse derivatives with potentially distinct biological activities (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline form, are crucial for their application in various fields. Studies often involve solvent casting to produce films from solutions, revealing information about tensile strength, elongation to break, and tensile modulus, which are important for materials science applications (Hsiao & Chu, 1997).
Chemical Properties Analysis
The chemical properties analysis encompasses reactivity with different chemicals, stability under various conditions, and the potential for undergoing specific reactions. For instance, the study of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives explores their antimicrobial activity, indicating their reactivity and potential pharmaceutical applications (Babu et al., 2015).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-16-3-1-2-15(12-16)20(27)24-10-8-14(9-11-24)19(26)23-17-6-4-13(5-7-17)18(22)25/h1-7,12,14H,8-11H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHAYRAKHIFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4537730.png)

![2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4537745.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dichlorophenyl)amino]acrylonitrile](/img/structure/B4537746.png)
![2-[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]-6-methyl-4H-pyran-4-one](/img/structure/B4537752.png)

![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea](/img/structure/B4537774.png)

![phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone](/img/structure/B4537814.png)
![isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4537823.png)